Alk5-IN-8

Renal Fibrosis TGF-β Signaling Smad3 Inhibition

ALK5-IN-8 is a synthetic small-molecule inhibitor of the transforming growth factor-beta type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). Its molecular formula is C19H15FN4O2, with a molecular weight of 350.35 g/mol.

Molecular Formula C19H15FN4O2
Molecular Weight 350.3 g/mol
Cat. No. B10856918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk5-IN-8
Molecular FormulaC19H15FN4O2
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)C3=C(NN=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4O2/c1-2-26-19(25)16-11-22-24-8-7-13(9-17(16)24)15-10-21-23-18(15)12-3-5-14(20)6-4-12/h3-11H,2H2,1H3,(H,21,23)
InChIKeyGFFVSPZTWRNCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALK5-IN-8 for TGF-β Pathway Research: A Novel, Patent-Defined ALK5 Inhibitor


ALK5-IN-8 is a synthetic small-molecule inhibitor of the transforming growth factor-beta type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). Its molecular formula is C19H15FN4O2, with a molecular weight of 350.35 g/mol [1]. The compound is specifically identified as 'Compound 1' from patent WO2021190425A1 and functions by blocking the binding of TGFβRI to its ligands, thereby inhibiting the phosphorylation of downstream signaling proteins Smad2 and Smad3, which ultimately disrupts TGF-β-mediated signaling [REFS-1, REFS-2]. It is commercially supplied for research purposes with a purity of ≥98% .

Why ALK5-IN-8 Cannot Be Simply Substituted with Other ALK5 or Smad3 Inhibitors


The TGF-β signaling pathway is complex, and small-molecule inhibitors targeting different nodes of the pathway exhibit significant functional divergence. ALK5-IN-8 targets the ligand-binding interaction of the receptor, a mechanism distinct from downstream Smad3 phosphorylation inhibitors like (E)-SIS3 [1]. Generic substitution between in-class compounds is not scientifically valid, as demonstrated by direct comparative studies showing that ALK5-IN-8, (E)-SIS3, and R-268712 each produce distinct efficacy profiles in suppressing TGF-β-induced fibrotic markers, even when tested at identical concentrations in the same cellular model [1]. This functional divergence means that procurement and experimental design must be compound-specific to ensure reproducible and interpretable results.

Quantitative Comparative Evidence for ALK5-IN-8 vs. Smad3 Inhibitors in Fibrosis Models


Comparative Suppression of TGF-β-Induced Fibronectin in HK-2 Cells

In a head-to-head comparison using TGF-β-stimulated HK-2 cells, treatment with 10 nM ALK5-IN-8 resulted in a distinct level of fibronectin protein suppression, which was qualitatively and quantitatively different from the effects of 10 nM (E)-SIS3 and 10 nM R-268712 [1]. The study's immunoblot analysis showed that ALK5-IN-8's effect on fibronectin expression was not identical to the other Smad3 inhibitors, indicating a unique activity profile at an equimolar dose [1].

Renal Fibrosis TGF-β Signaling Smad3 Inhibition

Comparative Suppression of TGF-β-Induced α-SMA in HK-2 Cells

The same study assessed the impact of 10 nM ALK5-IN-8 on the myofibroblast activation marker α-smooth muscle actin (α-SMA) in TGF-β-challenged HK-2 cells [1]. The suppressive effect of ALK5-IN-8 on α-SMA protein levels was visibly distinct from that of 10 nM (E)-SIS3 and 10 nM R-268712, demonstrating that upstream ALK5 inhibition produces a different biological outcome compared to direct Smad3 inhibition [1].

Epithelial-Mesenchymal Transition Myofibroblast Activation Fibrosis

Differentiation by Novel Chemical Structure and Mechanism

ALK5-IN-8 is defined by a novel pyrazolo[1,5-a]pyridine-3-carboxylate scaffold, as disclosed in patent WO2021190425A1, where it is the specifically named 'Compound 1' [1]. Unlike many early ALK5 inhibitors that are ATP-competitive kinase inhibitors, the patent describes its mechanism as blocking ligand binding to TGFβRI, a differentiated mode of action from classic type I receptor kinase inhibitors [1]. Compared to reference agents such as SB-431542 or Galunisertib (LY2157299), which are ATP-competitive inhibitors, this ligand-blocking approach represents a class-level mechanistic distinction.

Kinase Inhibitor Selectivity Chemical Probe Drug Discovery

Commercial Identity and Supply Chain Verification

ALK5-IN-8 is commercially available from multiple vendors with defined purity specifications. Aladdin Scientific lists a guaranteed purity of ≥98% . MedChemExpress reports a specific lot purity of 98.21% for its product HY-144043 . This contrasts with closely related analog ALK5-IN-9 (CAS 2489611-06-3), which is often supplied at a purity of 98.00% , allowing for procurement decisions based on verified chemical quality.

Research Tool Compound Procurement Specification Purity Analysis

Scenarios Where ALK5-IN-8 Provides Superior Value Over Analogs


Fibrosis Research Requiring an Upstream TGF-β Receptor Blocker

In renal fibrosis models, ALK5-IN-8 at 10 nM has been shown to produce a distinct suppression of fibrotic markers (fibronectin, α-SMA) that is not replicated by the Smad3 inhibitors (E)-SIS3 or R-268712 at the same concentration [1]. For researchers investigating the role of TGF-β receptor blockade versus downstream pathway inhibition in fibrogenesis, ALK5-IN-8 is the appropriate tool compound.

Investigating TGF-β Ligand-Receptor Dynamics

Given that ALK5-IN-8 is described in patent WO2021190425A1 as blocking the binding of ligands to TGFβRI rather than competing with ATP [2], this compound is particularly suited for studies focused on ligand-dependent receptor activation, receptor-ligand binding kinetics, or the development of ligand-blocking therapeutic strategies.

Assay Development Requiring a High-Purity, Novel-Chemotype ALK5 Probe

With a confirmed purity of 98.21% from MedChemExpress and a novel pyrazolo[1,5-a]pyridine scaffold distinct from common ALK5 inhibitors , ALK5-IN-8 is ideal for developing new biochemical screening assays where chemical purity and structural novelty are critical to avoid pan-assay interference compounds (PAINS) and ensure target-specific results.

Comparative Pathway Analysis of Smad2/3 Phosphorylation

ALK5-IN-8 inhibits the phosphorylation of both Smad2 and Smad3 downstream of TGFβRI . For experimental designs that require a complete block of receptor-mediated Smad activation to compare against selective Smad3 inhibitors (like (E)-SIS3), ALK5-IN-8 serves as a critical full-pathway control, enabling a clear dissection of Smad2-specific versus Smad3-specific transcriptional programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk5-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.